REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S([O-])[O-].[CH2:16]=[O:17].[Na+].[Na+].[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH2:28]>>[C:21]([O:17][CH3:16])(=[O:28])[C:22]([CH3:27])=[CH2:23].[CH2:20]=[CH:21][CH:22]=[CH2:23].[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1.2,3.4.5.6,9.10.11|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
98.64 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
S([O-])[O-].C=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a three-neck flask was weighed
|
Type
|
CUSTOM
|
Details
|
The three-neck flask was then set up on a hotplate/stirrer
|
Type
|
CUSTOM
|
Details
|
the flask was gently purged with nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
of the potassium persulfate solution were added to the flask
|
Type
|
CUSTOM
|
Details
|
reached 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to about 40° C.
|
Type
|
STIRRING
|
Details
|
while still stirring
|
Type
|
CUSTOM
|
Details
|
Then, 35.0 grams of methyl methacrylate and 0.35 gram of 1,3-butylene dimethacrylate (Rocryl 970) were weighed into a cylindrical separatory funnel
|
Type
|
ADDITION
|
Details
|
the contents added
|
Type
|
ADDITION
|
Details
|
After addition of 10 ml
|
Type
|
TEMPERATURE
|
Details
|
of the potassium persulfate solution, the flask was heated to a temperature of about 80° C
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 40° C
|
Type
|
CUSTOM
|
Details
|
The mixture was then removed from the flask
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC.C=CC=C.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |